molecular formula C10H11N3O2 B028010 beta-1-Indazolealanine CAS No. 102293-15-2

beta-1-Indazolealanine

Katalognummer: B028010
CAS-Nummer: 102293-15-2
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: VXGGDWZWROEXQG-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Beta-1-Indazolealanine is a hypothetical or emerging compound that combines an indazole heterocycle with an alanine moiety. Indazole, a bicyclic aromatic ring with two adjacent nitrogen atoms, confers unique electronic and steric properties compared to related heterocycles.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for beta-1-indazolealanine, and how can researchers optimize reaction yields?

Methodological considerations:

  • Route selection : Prioritize routes with documented reproducibility, such as solid-phase peptide synthesis (SPPS) or catalytic coupling reactions. Validate intermediates via 1^1H/13^13C NMR and LC-MS .
  • Yield optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For example, a 2k^k factorial design can identify critical factors affecting yield .
  • Purity validation : Employ HPLC with UV/Vis or MS detection (e.g., C18 columns, gradient elution) to confirm ≥95% purity. Reference analytical protocols from peer-reviewed studies .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological steps:

  • Structural analysis : Combine FT-IR (amide I/II bands) and 1^1H NMR (δ 7.2–8.5 ppm for indazole protons) to confirm backbone integrity .
  • Physicochemical profiling : Determine logP (octanol-water partition coefficient) via shake-flask method or computational tools (e.g., MarvinSuite). Measure solubility in PBS (pH 7.4) using UV spectrophotometry .
  • Thermal stability : Conduct TGA/DSC to assess decomposition temperatures, critical for storage and handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo models?

Analytical framework:

  • Data triangulation : Compare results across assays (e.g., kinase inhibition vs. cellular proliferation) to identify context-dependent effects. For example, discrepancies may arise from cell-line-specific metabolic pathways .
  • Dose-response validation : Replicate studies using standardized concentrations (e.g., 1–100 µM) and controls (e.g., vehicle-only and positive controls). Apply Bland-Altman plots to assess inter-study variability .
  • Mechanistic studies : Use CRISPR/Cas9 knockouts or siRNA silencing to isolate target pathways. Cross-reference with omics datasets (e.g., proteomics) to confirm off-target effects .

Q. What computational strategies are effective for predicting this compound’s binding affinity to novel targets?

Methodological recommendations:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB) of homologous proteins. Validate docking poses via MD simulations (e.g., GROMACS) to assess stability over 100 ns .
  • Free-energy calculations : Apply MM/GBSA or FEP+ to quantify binding energies. For example, ΔG < -8 kcal/mol suggests high affinity, but validate with SPR or ITC .
  • ADMET prediction : Leverage SwissADME or ADMETLab 2.0 to forecast bioavailability and toxicity, prioritizing candidates with CNS MPO scores >4 .

Q. How should researchers design assays to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Experimental design:

  • In vivo PK : Administer via IV/PO routes in rodents (n ≥ 6/group). Collect plasma at t = 0.5, 1, 2, 4, 8, 24 h. Quantify via LC-MS/MS (LLOQ ≤ 1 ng/mL) .
  • Tissue distribution : Use whole-body autoradiography or MALDI imaging to map compound localization .
  • PD endpoints : Corrogate plasma concentrations with biomarker changes (e.g., enzyme activity in target tissues). Apply Hill equations to model EC50_{50} values .

Q. Methodological Pitfalls and Solutions

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Root-cause analysis : Track impurities via LC-HRMS and trace metal analysis (ICP-MS). For example, Pd contamination from Suzuki couplings may inhibit biological assays .
  • Standardization : Adopt ICH Q11 guidelines for critical process parameters (CPPs) and quality attributes (CQAs). Use statistical process control (SPC) charts for real-time monitoring .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

  • Nonlinear regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC50_{50}. Compare models (e.g., log-logistic vs. Hill) via AIC/BIC .
  • Resampling techniques : Apply bootstrapping (n = 10,000 iterations) to estimate 95% CIs for EC50_{50}. Use ANOVA with Tukey’s post hoc test for multi-group comparisons .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical reporting of this compound’s preclinical safety data?

  • ARRIVE 2.0 compliance : Report animal studies with detailed methods (e.g., randomization, blinding) and negative results. Use SYRCLE’s risk-of-bias tool .
  • Data transparency : Deposit raw spectra, chromatograms, and animal datasets in repositories like Zenodo or Figshare. Cite DOIs in publications .

Q. What strategies enhance reproducibility in this compound research?

  • Protocol pre-registration : Use platforms like OSF or ClinicalTrials.gov to document methods before experimentation .
  • Collaborative validation : Partner with independent labs to replicate key findings. Share reference standards via Addgene or MolPort .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and functional differences between beta-1-Indazolealanine and related compounds:

Compound Molecular Formula Molecular Weight Core Structure Functional Groups/Substituents Bioactivity/Applications Sources
This compound* C₈H₇N₃O₂ ~177.16 Indazole + alanine Indazole ring, amino acid backbone Hypothetical: Drug design, enzyme modulation Inferred
L-beta-Imidazole Lactic Acid C₆H₈N₂O₃ 156.14 Imidazole + lactic acid Imidazole ring, carboxylate group Not specified; potential metabolic intermediate
Benzisoxazole C₇H₅NO 119.12 Benzene + isoxazole Isoxazole ring Anti-inflammatory, neuroleptic
Beta-Alanine C₃H₇NO₂ 89.09 Beta-amino acid Amino group, carboxylic acid Sports performance, muscle buffering
Imidazole Derivatives (e.g., 5{101}) Varies ~400–500 Imidazole + peptide chains Benzyl, tert-butoxy, phenylalanyl Synthetic intermediates, enzyme inhibitors –2

*Note: this compound is a theoretical construct based on structural analogs.

Functional and Pharmacological Differences

Indazole vs. Imidazole Systems

  • Imidazole derivatives (e.g., 5{101}–5{105}) feature reactive sites for functionalization (e.g., benzyl or tert-butoxy groups), which modulate solubility and bioactivity .
  • Applications : Imidazole-based compounds are often intermediates in peptide synthesis (–2), whereas indazole systems are explored for kinase inhibition or anticancer activity (inferred from benzisoxazole’s anti-inflammatory role ).

Indazole vs. Benzisoxazole

  • Reactivity : Benzisoxazole’s oxygen atom in the heterocycle creates distinct dipole moments compared to indazole’s nitrogen-rich structure. This difference may influence metabolic stability and target selectivity .
  • Bioactivity: Benzisoxazole derivatives exhibit neuroleptic and antibacterial effects (), while indazole analogs (e.g., this compound) could target enzymes like monoamine oxidases or kinases.

This compound vs. Beta-Alanine

  • Structural Divergence : Beta-alanine lacks an aromatic ring, focusing instead on buffering muscle pH (). This compound’s indazole moiety may enable membrane penetration or receptor binding, expanding its utility beyond metabolic roles.
  • Therapeutic Potential: Beta-alanine is used in sports nutrition, whereas this compound’s hypothetical applications lie in central nervous system (CNS) drug design or anti-inflammatory therapies.

Eigenschaften

CAS-Nummer

102293-15-2

Molekularformel

C10H11N3O2

Molekulargewicht

205.21 g/mol

IUPAC-Name

(2S)-2-amino-3-indazol-1-ylpropanoic acid

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-9-4-2-1-3-7(9)5-12-13/h1-5,8H,6,11H2,(H,14,15)/t8-/m0/s1

InChI-Schlüssel

VXGGDWZWROEXQG-QMMMGPOBSA-N

SMILES

C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N

Isomerische SMILES

C1=CC=C2C(=C1)C=NN2C[C@@H](C(=O)O)N

Kanonische SMILES

C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N

Synonyme

eta-1-indazole-L-alanine
beta-1-indazolealanine
BIZA

Herkunft des Produkts

United States

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